Cas no 2126163-15-1 (2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-)

2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-
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- インチ: 1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-11)12-6/h5-6H,1-4,11H2
- InChIKey: JIFZIESCAUWHNQ-UHFFFAOYSA-N
- ほほえんだ: C1(CN)OC(C(F)(F)F)CCC1
2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395685-0.1g |
[6-(trifluoromethyl)oxan-2-yl]methanamine |
2126163-15-1 | 95.0% | 0.1g |
$829.0 | 2025-03-16 | |
Enamine | EN300-395685-10.0g |
[6-(trifluoromethyl)oxan-2-yl]methanamine |
2126163-15-1 | 95.0% | 10.0g |
$4052.0 | 2025-03-16 | |
Enamine | EN300-395685-0.05g |
[6-(trifluoromethyl)oxan-2-yl]methanamine |
2126163-15-1 | 95.0% | 0.05g |
$792.0 | 2025-03-16 | |
Enamine | EN300-395685-5.0g |
[6-(trifluoromethyl)oxan-2-yl]methanamine |
2126163-15-1 | 95.0% | 5.0g |
$2732.0 | 2025-03-16 | |
Enamine | EN300-395685-1.0g |
[6-(trifluoromethyl)oxan-2-yl]methanamine |
2126163-15-1 | 95.0% | 1.0g |
$943.0 | 2025-03-16 | |
Enamine | EN300-395685-0.5g |
[6-(trifluoromethyl)oxan-2-yl]methanamine |
2126163-15-1 | 95.0% | 0.5g |
$905.0 | 2025-03-16 | |
Enamine | EN300-395685-0.25g |
[6-(trifluoromethyl)oxan-2-yl]methanamine |
2126163-15-1 | 95.0% | 0.25g |
$867.0 | 2025-03-16 | |
Enamine | EN300-395685-2.5g |
[6-(trifluoromethyl)oxan-2-yl]methanamine |
2126163-15-1 | 95.0% | 2.5g |
$1848.0 | 2025-03-16 |
2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-に関する追加情報
2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-: A Comprehensive Overview
2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-, also known by its CAS number 2126163-15-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of tetrahydropyran derivatives, which have been extensively studied for their diverse applications in drug discovery and materials science. The presence of a trifluoromethyl group at the 6-position introduces unique electronic and steric properties, making this compound a valuable substrate for further chemical modifications and functionalization.
The synthesis of 2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric catalysis have enabled the efficient construction of the tetrahydropyran ring system, ensuring high yields and enantioselectivity. The incorporation of the trifluoromethyl group is often achieved through electrophilic substitution or nucleophilic aromatic substitution reactions, depending on the specific precursor used.
One of the most promising applications of this compound lies in its potential as a building block for bioactive molecules. Researchers have demonstrated that 2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- can serve as a versatile scaffold for the development of kinase inhibitors, which are critical in anticancer therapy. The trifluoromethyl group contributes to the molecule's lipophilicity and stability, enhancing its pharmacokinetic profile. Recent studies have highlighted its ability to modulate key signaling pathways involved in cell proliferation and apoptosis, making it a valuable candidate for preclinical testing.
In addition to its therapeutic potential, 2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting polymers and thin-film transistors. The trifluoromethyl group plays a crucial role in tuning the molecule's electronic characteristics, enabling better charge transport properties. This has led to increased interest in exploring its applications in flexible electronics and optoelectronic devices.
The structural versatility of 2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- also makes it an attractive substrate for click chemistry and other modular synthetic strategies. These approaches allow for rapid assembly of complex molecules with high precision, facilitating the exploration of new chemical space. Recent collaborative efforts between academic and industrial researchers have resulted in novel derivatives with enhanced bioactivity and selectivity.
In terms of safety and handling, it is important to note that while 2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- is not classified as a hazardous substance under standard conditions, proper precautions should be taken during synthesis and handling to ensure compliance with laboratory safety protocols. This includes using appropriate personal protective equipment and maintaining good ventilation in the workspace.
In conclusion, 2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-, with its CAS number 2126163-15-1, represents a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and structural flexibility continue to drive innovative research efforts, positioning it as a key player in future advancements in drug discovery and materials science.
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